molecular formula C15H11F2N5O2 B11042981 2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11042981
M. Wt: 331.28 g/mol
InChI Key: ZKNNVVQNAZFIRR-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a fluorinated compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the fluorophenoxy and tetraazolyl phenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the nucleophilic substitution of fluorine atoms and cross-coupling reactions are common methods employed in the synthesis of fluorinated compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its dual fluorination and the presence of a tetraazole ring, which confer enhanced stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar fluorinated compounds.

Properties

Molecular Formula

C15H11F2N5O2

Molecular Weight

331.28 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H11F2N5O2/c16-11-6-5-10(22-9-18-20-21-22)7-13(11)19-15(23)8-24-14-4-2-1-3-12(14)17/h1-7,9H,8H2,(H,19,23)

InChI Key

ZKNNVVQNAZFIRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)N3C=NN=N3)F)F

Origin of Product

United States

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